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Compound of Interest

Compound Name: 4-Iodo-2-methylbenzoic acid

Cat. No.: B175291 Get Quote

4-Iodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure,

featuring a benzoic acid core substituted with both a methyl group and an iodine atom, makes it

a highly versatile building block. The carboxylic acid group serves as a handle for amide bond

formation or other derivatizations, while the iodine atom is a key functional group for transition-

metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the

construction of complex molecular architectures. This unique combination of reactive sites has

positioned 4-Iodo-2-methylbenzoic acid as a valuable intermediate in the synthesis of novel

pharmaceutical agents and advanced materials.[1][2] For instance, related iodotoluic acid

derivatives are explored as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a

target for diseases involving fibrosis, inflammation, and wound healing.[1]

Caption: Molecular Structure of 4-Iodo-2-methylbenzoic acid.

Part 1: Core Physicochemical Properties
The fundamental physical properties of a compound are critical for its application in synthesis,

dictating reaction conditions, purification strategies, and formulation. The properties of 4-Iodo-
2-methylbenzoic acid are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b175291?utm_src=pdf-interest
https://www.benchchem.com/product/b175291?utm_src=pdf-body
https://www.benchchem.com/product/b175291?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB62546632_EN.htm
https://www.chemimpex.com/products/31957
https://m.chemicalbook.com/ProductChemicalPropertiesCB62546632_EN.htm
https://www.benchchem.com/product/b175291?utm_src=pdf-body
https://www.benchchem.com/product/b175291?utm_src=pdf-body
https://www.benchchem.com/product/b175291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 133232-58-3 [1][3]

Molecular Formula C₈H₇IO₂ [1][3]

Molecular Weight 262.04 g/mol [1][3]

Appearance White to off-white solid/powder [1]

Melting Point 172 °C [1]

Boiling Point 326.5 ± 30.0 °C (Predicted) [1]

pKa 3.70 ± 0.25 (Predicted) [1]

Solubility
Slightly soluble in Aqueous

Base, Chloroform, DMSO
[1]

Storage Temperature
-20°C to 8°C, under inert

atmosphere
[1]

The melting point of 172 °C is a key indicator of purity; a broad melting range would suggest

the presence of impurities.[1] Its limited solubility in many common organic solvents but slight

solubility in DMSO and chloroform provides a basis for selecting appropriate solvent systems

for both reaction and analysis (e.g., NMR spectroscopy).[1]

Part 2: Spectroscopic and Structural
Characterization
Rigorous analytical characterization is non-negotiable in scientific research and drug

development. It ensures the identity, purity, and stability of the material. A multi-technique

approach is standard practice.
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Caption: Standard analytical workflow for compound characterization.

Experimental Protocols for Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise molecular

structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides

information about the carbon skeleton. For 4-Iodo-2-methylbenzoic acid, specific patterns

for the aromatic protons, the methyl group, and the carboxylic acid proton are expected,

confirming the substitution pattern.
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Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in

~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[4]

DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the

observation of the acidic carboxylic proton.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Data Acquisition: Reference the spectrum to the residual solvent peak (DMSO at ~2.50

ppm for ¹H NMR) or tetramethylsilane (TMS).[4] Acquire standard ¹H and ¹³C spectra.

Expected ¹H NMR Features:

A singlet for the methyl (-CH₃) protons.

Three distinct signals in the aromatic region, corresponding to the three protons on the

benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the

1,2,4-substitution pattern.

A broad singlet far downfield for the carboxylic acid (-COOH) proton, which is

exchangeable with D₂O.

Expected ¹³C NMR Features:

A signal for the methyl carbon.

Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom

(C-I) showing a characteristic shift.

A signal for the carbonyl carbon (-COOH) in the 165-185 ppm range.

B. Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, confirming its

elemental composition.

Methodology:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray

ionization (ESI) in negative mode to deprotonate the carboxylic acid, yielding the [M-H]⁻

ion.

Data Interpretation: Look for a prominent peak at m/z ≈ 260.94, corresponding to the

[C₈H₆IO₂]⁻ ion. The high monoisotopic mass of iodine (¹²⁷I) results in a clean and easily

identifiable molecular ion peak.

C. Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the key functional groups present in the

molecule based on their characteristic vibrational frequencies.

Methodology:

Sample Preparation: The sample, being a solid, is typically analyzed using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, which is typically very

broad due to hydrogen bonding.[6]

~1680-1710 cm⁻¹ (strong): C=O stretch of the carbonyl group in the carboxylic acid.[6]

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.[6]

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

Below 600 cm⁻¹: C-I stretching vibration.

Part 3: Solubility, Stability, and Handling
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A. Solubility Profile and Determination

The observed slight solubility in DMSO, chloroform, and aqueous base is consistent with the

molecule's structure.[1] The polar carboxylic acid group allows for interaction with polar

solvents and deprotonation in base to form a soluble carboxylate salt. The bulky, nonpolar

iodophenyl portion limits solubility in highly polar solvents like water but allows for some

solubility in moderately polar chlorinated solvents.

Protocol for Solubility Assessment:

Solvent Selection: Choose a range of solvents from nonpolar (e.g., hexanes) to polar

aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, water).

Measurement: Add a known mass (e.g., 1 mg) of the compound to a vial. Add the selected

solvent dropwise (e.g., 100 µL increments) with vortexing at a controlled temperature (e.g.,

25 °C).

Observation: Visually determine the point of complete dissolution.

Quantification: Calculate the solubility in mg/mL. Classify as "soluble," "sparingly soluble,"

or "insoluble" based on standard criteria (e.g., USP).

B. Stability, Storage, and Safety

Stability and Storage: 4-Iodo-2-methylbenzoic acid should be stored in a cool, dark, and

dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Compounds containing

iodo-aromatic moieties can be sensitive to light, potentially leading to de-iodination over time.

Proper storage in amber vials, sealed tightly to prevent moisture ingress, is crucial for

maintaining its integrity.

Safety and Handling:

Hazard Identification: The compound is classified as an irritant. GHS hazard statements

include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May

cause respiratory irritation).[7]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.[8]

First Aid Measures: In case of skin contact, wash immediately with plenty of soap and

water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move

the person to fresh air. Seek medical attention if irritation persists.[8]

Conclusion
4-Iodo-2-methylbenzoic acid is a well-defined chemical entity with distinct physical properties

that are crucial for its successful application in research and development. Its solid form,

defined melting point, and characteristic spectroscopic profile provide clear benchmarks for

identity and purity assessment. Understanding its solubility, stability, and handling requirements

ensures not only the integrity of experimental outcomes but also the safety of the professionals

who work with it. This guide provides the foundational knowledge necessary for scientists to

confidently incorporate this versatile building block into their synthetic and drug discovery

programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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